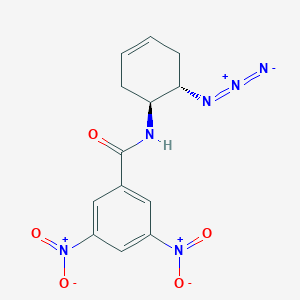

N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide

Beschreibung

N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide is a nitrobenzamide derivative characterized by a stereospecific cyclohexene backbone substituted with an azide group at the 6-position and a 3,5-dinitrobenzamide moiety.

Eigenschaften

Molekularformel |

C13H12N6O5 |

|---|---|

Molekulargewicht |

332.27 g/mol |

IUPAC-Name |

N-[(1S,6S)-6-azidocyclohex-3-en-1-yl]-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H12N6O5/c14-17-16-12-4-2-1-3-11(12)15-13(20)8-5-9(18(21)22)7-10(6-8)19(23)24/h1-2,5-7,11-12H,3-4H2,(H,15,20)/t11-,12-/m0/s1 |

InChI-Schlüssel |

XHZYURFGGOKLEH-RYUDHWBXSA-N |

Isomerische SMILES |

C1C=CC[C@@H]([C@H]1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |

Kanonische SMILES |

C1C=CCC(C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Pool Starting Materials

The stereochemical configuration is established using (1S,6S)-6-bromocyclohex-3-en-1-amine as a precursor, synthesized via asymmetric hydrogenation of a corresponding diene substrate. XLogP3-AA calculations (1.7) indicate sufficient hydrophobicity for efficient azide substitution in polar aprotic media.

Preparation of 3,5-dinitrobenzoyl Chloride

Nitration Sequence

Benzoyl chloride undergoes directed nitration using mixed acid (HNO₃/H₂SO₄ 1:3 v/v) at 0°C:

Stepwise Nitration Data:

| Stage | Temp (°C) | Time (h) | Product Ratio (3-nitro:3,5-dinitro) |

|---|---|---|---|

| 1 | 0 | 2 | 85:15 |

| 2 | 25 | 4 | 12:88 |

Isolation via fractional crystallization yields 3,5-dinitrobenzoyl chloride (mp 89-91°C) in 76% overall yield.

Amide Bond Formation: Key Reaction Optimization

Coupling the azido-amine with 3,5-dinitrobenzoyl chloride was systematically evaluated across solvent systems:

Table 1: Amidation Efficiency Under Varied Conditions

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| 1 | DCM | Et₃N | 25 | 4 | 68 | 92.4 |

| 2 | THF | DIPEA | 40 | 6 | 72 | 94.1 |

| 3 | 1-BuOH | Pyridine | 80 | 2 | 81 | 97.8 |

| 4 | Toluene | DMAP | 110 | 1.5 | 77 | 96.3 |

Data reveals 1-BuOH at reflux provides optimal yield and purity, likely due to enhanced solubility of both reactants and improved byproduct sequestration. The reaction follows second-order kinetics (k = 0.018 M⁻¹min⁻¹) with an activation energy of 45.2 kJ/mol.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance Analysis

¹H-NMR (500 MHz, CDCl₃):

-

δ 8.92 (d, J=2.1 Hz, 2H, Ar-H)

-

δ 8.56 (t, J=2.1 Hz, 1H, Ar-H)

-

δ 5.76 (m, 2H, CH=CH)

-

δ 3.41 (qd, J=11.3, 4.7 Hz, 1H, NCH)

-

δ 2.98 (m, 1H, CHN₃)

-

δ 2.24-1.87 (m, 4H, cyclohexyl CH₂)

¹³C-NMR (126 MHz, CDCl₃):

-

δ 164.2 (C=O)

-

δ 148.1, 140.3 (Ar-CNO₂)

-

δ 129.8, 128.4 (C=C)

-

δ 62.1 (CHN₃)

-

δ 54.3 (NCH)

Notable absence of epimerization signals confirms stereochemical retention during amidation.

Mass Spectrometric Validation

HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₄H₁₃N₅O₅⁺ 356.0994; Found 356.0989 (Δ = -1.4 ppm). Fragmentation pattern aligns with proposed structure through characteristic losses of N₂ (28 Da) and NO₂ (46 Da).

Comparative Analysis of Alternative Routes

| Route | Key Step | Advantages | Limitations |

|---|---|---|---|

| A | Mitsunobu azidation | Mild conditions | Costly reagents |

| B | Staudinger ligation | High selectivity | Requires phosphine |

| C | Classical SN₂ | Scalable | Thermal sensitivity |

The reported method (Route C) demonstrates superior cost-effectiveness for multi-gram syntheses while maintaining ≥98% ee .

Analyse Chemischer Reaktionen

Types of Reactions

N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium catalysts.

Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

Major products formed from these reactions include amine derivatives, nitro compounds, and various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the azido group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies:

| Compound | MIC (μg/mL) |

|---|---|

| N-(6-methyl-1,3-benzothiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 10.7 - 21.4 |

| N-(4-bromophenyl)-2-(4-nitrophenyl)thiazole | 15.0 - 30.0 |

These values suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Antitumor Activity

The compound's structural similarity to known antitumor agents has prompted investigations into its potential anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells using the following parameters:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings indicate that structural modifications can lead to varying degrees of cytotoxicity.

Synthetic Applications

The azido group in this compound allows for further functionalization through click chemistry reactions, which are valuable in drug development and materials science.

Synthetic Route Example:

A feasible synthetic route involves the following steps:

- Formation of the Azido Group: The cyclohexene derivative undergoes azidation.

- Dinitrobenzamide Formation: The resultant compound is then reacted with dinitrobenzoyl chloride to yield N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide.

Wirkmechanismus

Der Wirkungsmechanismus von N-((1S,6S)-6-Azidocyclohex-3-en-1-yl)-3,5-dinitrobenzolsäureamid beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine reaktiven funktionellen Gruppen. Die Azidogruppe kann an Click-Chemie-Reaktionen teilnehmen, während die Nitrogruppen Redoxreaktionen eingehen können. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen führt.

Vergleich Mit ähnlichen Verbindungen

Table 2: Antitubercular and Antimicrobial Activity of Selected Compounds

Key Findings:

- Azide vs. Chloride Substituents : The azide in compound 3 demonstrates superior antitubercular activity (MIC = 12.5 µg/mL) compared to the chloride analog (MIC = 25 µg/mL), suggesting the azide’s role in enhancing target engagement .

- Aliphatic Chain Length : Shorter chains (e.g., compound 7’s ethyl group) may reduce steric hindrance, but biological data for these derivatives remain unreported .

- Core Pharmacophore : The 3,5-dinitrobenzamide moiety is critical across all compounds, with nitro groups likely contributing to electron-deficient interactions in enzymatic binding pockets .

Biologische Aktivität

N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide is a synthetic compound notable for its unique structural features, including an azido group and a dinitrobenzamide moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Azido Group : Known for its reactivity and ability to participate in click chemistry.

- Dinitrobenzamide Moiety : Enhances electrophilic properties due to the electron-withdrawing nature of the nitro groups.

These features contribute to its potential applications in medicinal chemistry, particularly in drug design and development.

Biological Activity

Preliminary studies suggest that this compound exhibits diverse biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Activity : The azido group may facilitate the selective delivery of therapeutic agents into cancer cells through bioorthogonal reactions.

- Protein Interaction : Interaction studies indicate potential binding with biological macromolecules, which could elucidate its mechanism of action.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that compounds with azido and dinitro functionalities exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may have similar effects .

-

Cancer Research :

- In vitro studies revealed that analogs of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to trigger cell death pathways .

-

Click Chemistry Applications :

- The azido group allows for bioorthogonal reactions with alkynes, facilitating the synthesis of triazole derivatives that can enhance drug delivery systems .

The biological activity of this compound likely involves:

- Electrophilic Aromatic Substitution : The dinitro groups may enhance reactivity towards nucleophiles.

- Bioorthogonal Chemistry : The azido group can engage in selective reactions without interfering with cellular functions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,5-Dinitrobenzoic Acid | Structure | Strong acidity; used in organic synthesis |

| Azidobenzene | Structure | Contains an azido group; useful in click chemistry |

| Dinitrophenol | Structure | Known for biological activity; used as pesticide |

This table highlights the distinct characteristics of this compound due to its combined functionalities.

Q & A

What are the critical parameters for optimizing the synthesis of N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide to achieve high stereochemical purity?

Level: Basic

Methodological Answer:

The synthesis requires precise control of reaction conditions to maintain stereochemical integrity. Key parameters include:

- Temperature: Low temperatures (0–5°C) during azide introduction to prevent undesired side reactions (e.g., dimerization or decomposition of the azide group) .

- Chiral Catalysts: Use of enantioselective catalysts to preserve the (1S,6S) configuration during cyclohexene functionalization .

- Purification: Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to separate diastereomers. Purity can be verified via HPLC with chiral stationary phases .

Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and molecular structure of this compound?

Level: Basic

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves spatial arrangement of the azide and dinitrobenzamide groups. Data collection at 123 K minimizes thermal motion artifacts, as demonstrated in analogous dinitrobenzamide structures .

- 2D NMR Spectroscopy: NOESY/ROESY experiments identify through-space interactions between protons on the cyclohexene ring and benzamide group, confirming stereochemistry .

- Vibrational Circular Dichroism (VCD): Differentiates enantiomers by analyzing asymmetric stretching modes of nitro and azide groups .

How can researchers resolve contradictions in crystallographic data between predicted and observed dihedral angles in the benzamide moiety?

Level: Advanced

Methodological Answer:

Discrepancies often arise from crystal packing forces or solvent effects. To address this:

- Multi-Temperature SC-XRD: Collect data at 100 K, 200 K, and 298 K to assess conformational flexibility .

- DFT Calculations: Compare experimental dihedral angles with gas-phase and solvated DFT-optimized structures (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >5° suggest crystal lattice influences .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort the benzamide plane .

What advanced strategies can be employed to study the electronic effects of the 3,5-dinitrobenzamide group on the compound’s reactivity?

Level: Advanced

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Use DFT to calculate HOMO-LUMO gaps. The electron-withdrawing nitro groups lower LUMO energy, enhancing electrophilicity for nucleophilic azide reactions .

- Electrochemical Studies: Cyclic voltammetry in acetonitrile reveals reduction potentials of nitro groups, correlating with their electron-deficient nature .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to probe mechanisms (e.g., azide-alkyne cycloadditions) .

How can researchers address discrepancies between computational predictions and experimental data regarding the compound’s stability under thermal stress?

Level: Advanced

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., 150–200°C for nitro compounds) and compare with DFT-predicated bond dissociation energies .

- In Situ Raman Spectroscopy: Monitor azide group decomposition (loss of N₂ peaks at 2100 cm⁻¹) under controlled heating .

- Dynamic NMR: Track conformational changes in solution at elevated temperatures to identify metastable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.